molecular formula C18H19F2N3O4 B2898080 2-(benzo[d][1,3]dioxol-5-yl)-N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)acetamide CAS No. 2034306-65-3

2-(benzo[d][1,3]dioxol-5-yl)-N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)acetamide

Cat. No.: B2898080
CAS No.: 2034306-65-3
M. Wt: 379.364
InChI Key: IYGOKLPQVFOPPD-UHFFFAOYSA-N
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Description

The compound contains a benzo[d][1,3]dioxol-5-yl group, which is a common moiety in many bioactive molecules . It also contains a 1,2,4-oxadiazol ring, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring . The presence of the difluorocyclohexyl group could potentially impart lipophilic properties to the compound .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups in space. X-ray crystallography is a common method used to determine the 3D structure of organic compounds .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present. For instance, the oxadiazole ring might undergo nucleophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties such as melting point, boiling point, and solubility would depend on the overall structure of the compound. For instance, the presence of the difluorocyclohexyl group might increase the lipophilicity of the compound .

Scientific Research Applications

NMR Study of Oxadiazole Derivatives

Research on novel oxadiazole derivatives, including studies utilizing NMR techniques, has been conducted to understand the chemical structure and behavior of these compounds. For example, Li Ying-jun conducted an NMR study on a novel 1,3,4-oxadiazole derivative, showcasing the compound's structural determination through elemental analysis, IR, and NMR techniques. This highlights the application of such compounds in structural biology and chemistry research, providing insights into their molecular configuration and potential interactions (Li Ying-jun, 2012).

Anticonvulsant Evaluation

Derivatives of oxadiazole, such as those synthesized by Nath et al., have been evaluated for their anticonvulsant activities. These studies involve the design, synthesis, and pharmacological evaluation of compounds for potential therapeutic applications, particularly in the treatment of epilepsy. The research indicates the significant anticonvulsant activity of specific derivatives, underlining their potential as lead compounds in drug development (Nath et al., 2021).

Antibacterial Agents

The synthesis of oxadiazole derivatives as potential antibacterial agents has been a focus of several studies. For instance, Ramalingam et al. synthesized derivatives with significant antibacterial activity, indicating the potential of these compounds in developing new antibacterial drugs. Such research is crucial in the fight against antibiotic-resistant bacteria, highlighting the application of oxadiazole derivatives in medicinal chemistry and pharmaceutical research (Ramalingam et al., 2019).

Anti-inflammatory and Antimicrobial Activities

Studies on oxadiazole derivatives also extend to their anti-inflammatory and antimicrobial properties. Nikalje et al. synthesized novel compounds evaluated for anti-inflammatory activity using in vitro and in vivo models. Such research demonstrates the therapeutic potential of oxadiazole derivatives in treating inflammation-related conditions. Additionally, their evaluation for antimicrobial activity further underscores their utility in developing new antimicrobial agents (Nikalje et al., 2015).

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. Given the presence of the benzo[d][1,3]dioxol-5-yl group, it might interact with biological receptors via pi-pi stacking interactions .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper safety measures should be taken while handling this compound .

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-N-[[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F2N3O4/c19-18(20)5-3-12(4-6-18)17-22-16(27-23-17)9-21-15(24)8-11-1-2-13-14(7-11)26-10-25-13/h1-2,7,12H,3-6,8-10H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYGOKLPQVFOPPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C2=NOC(=N2)CNC(=O)CC3=CC4=C(C=C3)OCO4)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F2N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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